molecular formula C19H26N4O2 B6123745 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

Cat. No. B6123745
M. Wt: 342.4 g/mol
InChI Key: VKSYZBKLOBUZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. MPMP has been found to exhibit a range of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Furthermore, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to modulate the activity of several neurotransmitter systems, including serotonin, noradrenaline, and glutamate, which may underlie its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to produce several biochemical and physiological effects in animal models. For instance, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its therapeutic effects in schizophrenia and depression. Additionally, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to reduce the levels of corticosterone, a stress hormone, which may underlie its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its diverse pharmacological effects, which make it a potential candidate for the treatment of various neurological and psychiatric disorders. Moreover, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have a relatively low toxicity profile, making it a safe compound for use in animal studies. However, one of the limitations of using 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential area of investigation is the development of more potent and selective analogs of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone and its effects on various neurotransmitter systems. Furthermore, the potential use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone in combination with other drugs for the treatment of complex psychiatric disorders should be explored. Overall, the research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has the potential to lead to the development of novel therapeutics for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-methoxyphenylpiperazine with 6-methyl-5-propyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several studies have reported that 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits antipsychotic effects in animal models of schizophrenia. Additionally, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to produce antidepressant and anxiolytic effects in animal models of depression and anxiety disorders, respectively. Moreover, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-7-15-14(2)20-19(21-18(15)24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-3/h5-6,8-9H,4,7,10-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSYZBKLOBUZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326291
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone

CAS RN

886153-23-7
Record name 2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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